4-Benzylpiperidin-3-ol chemical structure and properties
4-Benzylpiperidin-3-ol chemical structure and properties
The following technical guide details the structural analysis, synthetic methodologies, and pharmacological properties of 4-Benzylpiperidin-3-ol .
Structural Pharmacophore & Synthetic Utility in Drug Discovery[1][2]
Executive Summary
4-Benzylpiperidin-3-ol (and its N-substituted derivatives) represents a critical "privileged scaffold" in medicinal chemistry, specifically within the development of NR2B-selective NMDA receptor antagonists .[1][2] Structurally, it serves as a conformationally restricted analogue of the flexible "benzyl-piperidine tail" found in first-generation antagonists like Ifenprodil and Ro 25-6981 .[1]
The introduction of the hydroxyl group at the C3 position creates a specific chiral environment that enhances metabolic stability and selectivity by locking the piperidine ring into a preferred chair conformation, facilitating precise hydrogen bonding within the receptor pocket. This scaffold is the core structural motif for advanced neuroprotective agents, including Traxoprodil (CP-101,606) .[1][2]
Chemical Structure & Stereochemistry[3]
The molecule features a piperidine ring substituted with a benzyl group at position 4 and a hydroxyl group at position 3.[3] This vicinal substitution pattern creates two chiral centers, leading to four possible stereoisomers.[2]
-
Key Substituents:
Stereochemical Configuration
The biological activity is highly sensitive to the relative stereochemistry (cis vs. trans) and absolute configuration.
-
Trans-Isomers ((3S,4S) and (3R,4R)): Typically the thermodynamically more stable forms where substituents can adopt a diequatorial orientation (depending on N-substitution).[1][2]
-
Bioactive Conformation: The (3S,4S) configuration is often cited in the context of high-affinity NR2B antagonists (e.g., the CP-101,606 series), where the 3-OH and 4-benzyl groups adopt a specific spatial arrangement to fit the "ifenprodil binding pocket" at the NR1/NR2B interface.[1]
| Property | Data |
| IUPAC Name | 4-benzylpiperidin-3-ol |
| Common Analogue | (3S,4S)-4-benzylpiperidin-3-ol |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Chiral Centers | C3, C4 |
| LogP (Predicted) | ~1.8 - 2.1 (lower than 4-benzylpiperidine due to -OH) |
| pKa (Calculated) | ~10.5 (Piperidine Nitrogen) |
Synthetic Methodologies
The synthesis of 4-benzylpiperidin-3-ol requires precise control over regiochemistry (C3 vs C4 functionalization) and stereochemistry.[1] The most robust route involves the Hydroboration-Oxidation of a tetrahydropyridine intermediate.
Protocol: Stereoselective Synthesis via Hydroboration
This protocol yields the trans-isomer via anti-Markovnikov syn-addition of borane followed by oxidation.[1]
Reaction Scheme (Logic Flow):
-
Precursor Formation: 4-Benzylpyridine
1-Benzyl-4-benzyl-1,2,3,6-tetrahydropyridine.[1][2] -
Hydroboration: Syn-addition of
across the C3-C4 double bond.[1] -
Oxidation: Conversion of the organoborane to the alcohol.
Step-by-Step Methodology:
-
Preparation of 1-Benzyl-4-benzyl-1,2,3,6-tetrahydropyridine:
-
Reagents: 1-Benzyl-4-piperidone, p-Toluenesulfonylhydrazide, Catecholborane (or NaBH4 reduction of the enol triflate).[1][2]
-
Alternative: Partial reduction of N-benzyl-4-benzylpyridinium bromide using NaBH4 in methanol to yield the tetrahydropyridine.[1]
-
Note: Ensure the double bond is located at C3-C4 (or C4-C5, which is equivalent by symmetry in the precursor).[1]
-
-
Hydroboration (The Key Stereochemical Step):
-
Setup: Flame-dried glassware under Argon atmosphere.
-
Reagents:
(1.0 M solution) or 9-BBN (for higher selectivity).[1][2] -
Procedure:
-
Dissolve 1-benzyl-4-benzyl-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous THF at 0°C.
-
Dropwise add
(1.1 equiv).[1] -
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
-
Mechanism:[4][5][6][7] Boron adds to the less hindered face (trans to the benzyl group if pseudo-axial) and the less substituted carbon (C3), though sterics at C4 are subtle.
-
-
Oxidation:
-
Reagents: 3M NaOH, 30%
. -
Procedure:
-
Cool the organoborane solution to 0°C.
-
Slowly add 3M NaOH (3.0 equiv) followed by dropwise addition of 30%
(3.0 equiv). Caution: Exothermic.[2] -
Stir at 50°C for 1 hour to ensure complete migration.
-
Extract with Ethyl Acetate, wash with brine, dry over
.
-
-
-
Purification:
-
Flash column chromatography (Silica gel, DCM:MeOH 95:5) to separate the trans-3-hydroxy product from minor regioisomers.[1]
-
Pharmacological Profile & SAR
The 4-benzylpiperidin-3-ol scaffold is a "linker-tail" pharmacophore.[1] In NMDA receptor antagonists, it replaces the simple phenyl or benzyl tail to improve physicochemical properties.
Structure-Activity Relationship (SAR)
-
NR2B Selectivity: The scaffold binds to the Amino-Terminal Domain (ATD) of the NR2B subunit (the Ifenprodil binding site).[1]
-
Role of 3-OH:
-
H-Bonding: The hydroxyl group forms a critical hydrogen bond with Gln110 or Ser132 within the binding pocket, significantly increasing affinity compared to the non-hydroxylated analogue.
-
Metabolic Blockade: Hydroxylation at C3 prevents rapid oxidative metabolism of the piperidine ring, extending the half-life (
) of the drug.
-
-
Conformational Lock: The trans-3-hydroxy group forces the benzyl group into an equatorial position, which is the optimal vector for hydrophobic interaction with the receptor's hydrophobic pocket.[1]
Mechanism of Action Diagram
Caption: Pharmacophore map illustrating the specific molecular interactions of the 4-benzylpiperidin-3-ol scaffold within the NR2B allosteric binding pocket.
Synthesis Workflow Diagram
Caption: Synthetic pathway via Hydroboration-Oxidation to generate the trans-3-hydroxy-4-benzylpiperidine core.
References
-
NR2B Antagonist Development: Chenard, B. L., et al. (1995).[2] "Enantioselective synthesis and NMDA receptor antagonist activity of CP-101,606." Journal of Medicinal Chemistry.
-
Synthesis of 3-Hydroxypiperidines: Grishina, G. V., et al. (2011).[2] "Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration." Arkivoc.
-
Hydroboration Methodologies: Brown, H. C., et al. (1970).[2] "Hydroboration of Tetrahydropyridines." Tetrahedron.
-
Pharmacology of Benzylpiperidines: Menniti, F. S., et al. (1997).[2] "CP-101,606, a potent neuroprotectant selective for forebrain NMDA receptors."[1][2] European Journal of Pharmacology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
